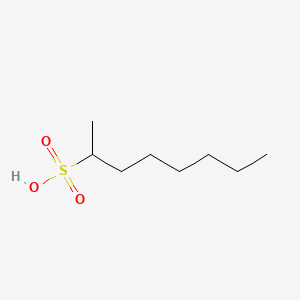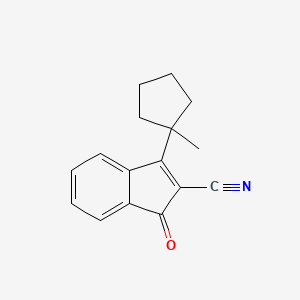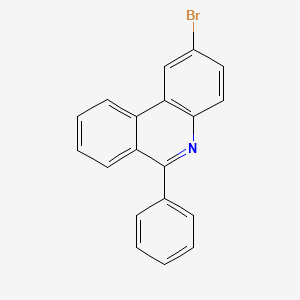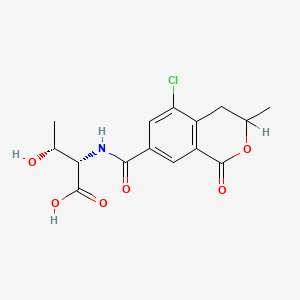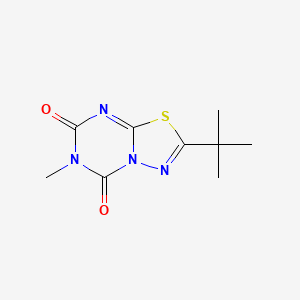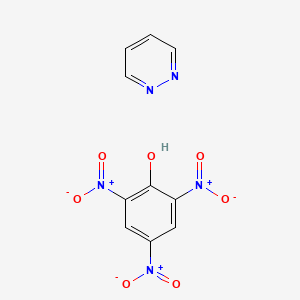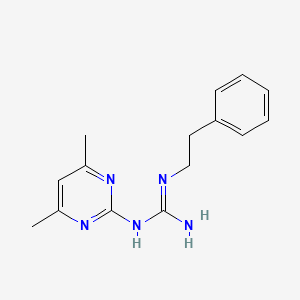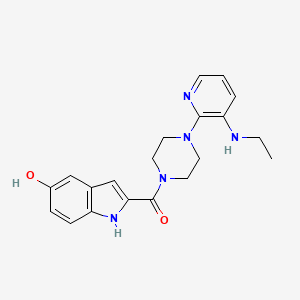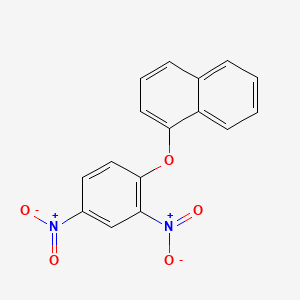
Ovatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ovatine involves several steps, typically starting with the formation of the core kaurane structure. This can be achieved through various organic synthesis techniques, including:
Condensation Reactions: The initial step often involves the condensation of carbonyl compounds with hydroxylamine (NH2OH) to form oximes.
Reduction Reactions: Subsequent reduction of the oxime to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cyclization Reactions: The formation of the kaurane skeleton is achieved through intramolecular cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production, reducing reaction times and improving safety.
Chemical Reactions Analysis
Types of Reactions
Ovatine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield different derivatives, depending on the reducing agent used.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, and hydrogen peroxide (H2O2).
Reducing Agents: LiAlH4, NaBH4, and catalytic hydrogenation.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Ovatine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ovatine involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: This compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulate Signaling Pathways: It affects signaling pathways by interacting with receptors and transcription factors, influencing gene expression and cellular responses.
Antioxidant Activity: This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Ovatine can be compared with other kaurane diterpenoids, such as:
Steviol: Known for its sweetening properties and use in the food industry.
Kaurenoic Acid: Studied for its anti-inflammatory and antimicrobial activities.
Grandifloric Acid: Investigated for its potential anticancer properties.
Uniqueness of this compound
Its diverse chemical reactivity and ability to interact with multiple molecular targets make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
68719-14-2 |
|---|---|
Molecular Formula |
C24H35NO3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl) acetate |
InChI |
InChI=1S/C24H35NO3/c1-15-17-5-6-19-23(13-17,20(15)28-16(2)26)10-7-18-22(3)8-4-9-24(18,19)21-25(14-22)11-12-27-21/h17-21H,1,4-14H2,2-3H3 |
InChI Key |
YHPDTHOCMSACJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C35CCCC4(CN6C5OCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


